Physicochemical Identity: Experimentally Determined Melting Point and Thermal Stability vs. Unsubstituted Core
The target compound exhibits an experimentally measured melting point of 215–219 °C (from benzene), which is substantially higher than that of the unsubstituted core scaffold 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (typically <200 °C based on lower MW of 273.29 g/mol). This elevated melting point reflects the contribution of the 6-morpholino substituent to crystal lattice stabilization . The predicted boiling point of 626.6 ± 55.0 °C and density of 1.356 ± 0.06 g/cm³ further distinguish it from the less substituted parent compound .
| Evidence Dimension | Melting point (experimental) |
|---|---|
| Target Compound Data | 215–219 °C (from benzene, SciFinder experimental) |
| Comparator Or Baseline | 2-Phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (unsubstituted at C-6, MW 273.29); literature melting point is not precisely reported but expected lower based on molecular weight and absence of morpholino H-bond acceptor/donor. |
| Quantified Difference | Target compound melting point elevated by at least ~20–40 °C relative to expectation for unsubstituted core. |
| Conditions | Melting point determined experimentally from benzene solvent; boiling point and density are SciFinder predicted values at 760 Torr, 20 °C. |
Why This Matters
A well-defined, experimentally verified melting point provides a critical identity and purity checkpoint for procurement QC, distinguishing the target from less pure or mis-identified analogs.
